molecular formula C₁₀H₉D₃N₄O₄ B1147567 Butyraldehyde 2,4-Dinitrophenylhydrazone-d3 CAS No. 259824-54-9

Butyraldehyde 2,4-Dinitrophenylhydrazone-d3

Cat. No. B1147567
M. Wt: 255.25
InChI Key:
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Description

Synthesis Analysis

The synthesis of Butyraldehyde 2,4-Dinitrophenylhydrazone-d3 and similar compounds involves specific reactions, such as the derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine (DNPH) to form stable hydrazone derivatives. These processes are vital for analytical methods, providing insights into the molecular interactions and stability of these compounds (Uchiyama et al., 2011).

Molecular Structure Analysis

The molecular structure of Butyraldehyde 2,4-Dinitrophenylhydrazone-d3 is characterized by specific spectroscopic techniques such as IR, Raman, and UV-Vis spectroscopy. Studies on similar compounds, like 5-chlorosalicylaldehyde-2,4-dinitrophenylhydrazone, reveal the impact of substituents on the structural and electronic properties, highlighting the importance of molecular structure analysis in understanding the compound's behavior (Gil, 2020).

Chemical Reactions and Properties

Chemical reactions involving Butyraldehyde 2,4-Dinitrophenylhydrazone-d3, such as the formation of artifacts in chromatographic analysis or isomerization under specific conditions, are essential for identifying and quantifying these compounds accurately. The identification of chemical artifacts and isomerization products is crucial for reliable analysis and interpretation of results (Vogel et al., 2000; Uchiyama et al., 2004).

Physical Properties Analysis

The analysis of physical properties, including absorption spectra, plays a significant role in the characterization of Butyraldehyde 2,4-Dinitrophenylhydrazone-d3. Studies on the absorption spectra of similar compounds provide valuable information about their structure and degree of unsaturation, aiding in their identification and characterization (Roberts & Green, 1946).

Chemical Properties Analysis

The chemical properties of Butyraldehyde 2,4-Dinitrophenylhydrazone-d3, such as reactivity and stability, are influenced by molecular structure and external conditions. The study of noncovalent interactions and stabilization mechanisms provides insights into the enhancement of optical properties and photocatalytic performance, demonstrating the compound's potential applications (Alotaibi, 2020).

Scientific Research Applications

Characterization and Analytical Applications

A study by Vogel, Pötter, and Karst (2000) identified a chemical artifact during the liquid chromatographic analysis of 3-butyn-2-one using the 2,4-dinitrophenylhydrazine (DNPH) method, highlighting the importance of recognizing potential analytical errors in related compounds (Vogel, Pötter, & Karst, 2000). Similarly, Pal and Kim (2008) investigated the analytical bias in the DNPH-coated cartridge sampling method for atmospheric carbonyls, demonstrating the method's sensitivity to sample concentration levels (Pal & Kim, 2008).

Environmental Monitoring

Lee, Szulejko, and Kim (2018) reported a DNPH derivatization HPLC/UV method to quantify carbonyl compounds in electronic cigarette refill solutions and aerosols, showcasing the method's effectiveness in environmental monitoring (Lee, Szulejko, & Kim, 2018).

Spectral Characterization and Synthesis

Monfared, Pouralimardan, and Janiak (2007) discussed the synthesis and spectral characterization of Hydrazone Schiff Bases derived from 2,4-dinitrophenylhydrazine, which are essential for the development of analytical reagents and materials (Monfared, Pouralimardan, & Janiak, 2007).

Advanced Material Applications

Alotaibi (2020) explored the immobilization of organic compounds on semiconductor surfaces to enhance light absorption and photocatalytic performance, using 2,4-Dinitrophenylhydrazone derivatives, illustrating the potential of these compounds in improving solar cells and photocatalysis systems (Alotaibi, 2020).

Safety And Hazards

Butyraldehyde 2,4-Dinitrophenylhydrazone-d3 is a flammable solid and can be harmful if swallowed . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . Proper handling instructions include washing skin thoroughly after handling and avoiding eating, drinking, or smoking when using this product .

Future Directions

The use of deuterium-labeled compounds like Butyraldehyde 2,4-Dinitrophenylhydrazone-d3 has gained attention due to their potential to affect the pharmacokinetic and metabolic profiles of drugs . They are often used as tracers for quantitation during the drug development process .

properties

IUPAC Name

N-[(E)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4/c1-2-3-6-11-12-9-5-4-8(13(15)16)7-10(9)14(17)18/h4-7,12H,2-3H2,1H3/b11-6+/i4D,5D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGRHEWIFBFXPP-GFMPRCOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N/N=C/CCC)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyraldehyde 2,4-Dinitrophenylhydrazone-d3

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